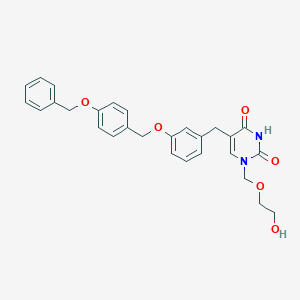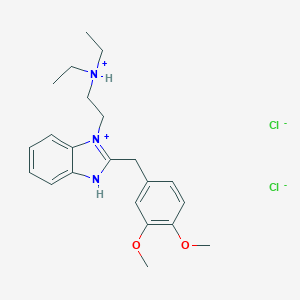![molecular formula C13H12N2O5 B020090 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid CAS No. 110284-78-1](/img/structure/B20090.png)
2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid
Overview
Description
This pathway is crucial for regulating cell growth, proliferation, and survival, and is often deregulated in cancer . Everolimus is approved for various medical applications, including the treatment of advanced hormone receptor-positive, HER2/neu-negative breast cancer, neuroendocrine tumors, and renal cell carcinoma .
Mechanism of Action
Target of Action
The primary target of 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid, also known as Bispyribac, is the enzyme acetohydroxyacid synthase (AHAS) present in plants . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine . The compound is particularly effective against weeds like Cyperaceae, Butomaceae, and Alismataceae growing in rice fields .
Mode of Action
Bispyribac is a selective, systemic herbicide that is absorbed by both the foliage and roots of plants . It acts by inhibiting the AHAS enzyme, thereby disrupting the synthesis of BCAAs . This disruption leads to a halt in protein synthesis and plant growth, eventually causing the death of the plant .
Pharmacokinetics
Bispyribac is highly soluble in water and non-volatile . . These properties influence the bioavailability of the compound in the environment.
Result of Action
The primary result of Bispyribac’s action is the death of the plant. By inhibiting the AHAS enzyme, Bispyribac disrupts the synthesis of BCAAs, leading to a halt in protein synthesis and plant growth . This disruption in growth eventually leads to the death of the plant .
Action Environment
The action, efficacy, and stability of Bispyribac can be influenced by various environmental factors. For instance, its high water solubility means it can be easily transported in aquatic environments . Its non-volatility suggests it is less likely to be lost through evaporation . Its persistence in soil and water systems can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
The available information does not provide specific details about the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
There is no available data on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
There is no available data on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is no available data on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is no available data on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
There is no available data on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is no available data on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
There is no available data on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Everolimus is a derivative of rapamycin. The synthesis involves the modification of rapamycin to introduce a 2-hydroxyethyl group at the 40-O position. This modification enhances its pharmacokinetic properties and makes it more suitable for oral administration .
Industrial Production Methods: The industrial production of Everolimus involves large-scale fermentation of the bacterium Streptomyces hygroscopicus to produce rapamycin, followed by chemical modification to obtain Everolimus. The process includes several purification steps to ensure high purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Everolimus undergoes various chemical reactions, including:
Oxidation: Everolimus can be oxidized under specific conditions, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Everolimus can undergo substitution reactions, particularly at the 40-O position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and various peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced forms of Everolimus, and substituted analogs with different functional groups .
Scientific Research Applications
Everolimus has a wide range of scientific research applications:
Chemistry: Used as a model compound to study mTOR inhibition and its effects on cellular processes.
Biology: Investigated for its role in autophagy, apoptosis, and cell cycle regulation.
Medicine: Extensively studied for its therapeutic potential in cancer treatment, organ transplantation, and neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug testing .
Comparison with Similar Compounds
Rapamycin: The parent compound of Everolimus, also an mTOR inhibitor.
Temsirolimus: Another derivative of rapamycin with similar mTOR inhibitory properties.
Sirolimus: Used primarily as an immunosuppressant in organ transplantation
Uniqueness of Everolimus: Everolimus is unique due to its enhanced pharmacokinetic properties, making it more suitable for oral administration. It also has a broader range of therapeutic applications compared to its analogs, particularly in oncology .
Properties
IUPAC Name |
2-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-18-10-7-11(19-2)15-13(14-10)20-9-6-4-3-5-8(9)12(16)17/h3-7H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJNHFDQZKAJKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC2=CC=CC=C2C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149195 | |
| Record name | Benzoicc acid, 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110284-78-1 | |
| Record name | Benzoicc acid, 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110284781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoicc acid, 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid exert its herbicidal effect?
A1: The research paper describes this compound derivatives as potent ALS inhibitors []. ALS, or Acetolactate Synthase, is a key enzyme in the biosynthesis of essential amino acids (valine, leucine, and isoleucine) in plants. By inhibiting ALS, these compounds disrupt amino acid production, leading to the inhibition of plant growth and ultimately causing plant death. This mechanism of action makes them effective herbicides.
Q2: What is the structural significance of the imino ester derivatives of this compound in terms of herbicidal activity?
A2: The research highlights the synthesis of various imino ester derivatives of this compound, represented by the general formula I in the paper []. These derivatives explore different substituents (Q, R, R1, R2) attached to the core structure. This structure-activity relationship (SAR) study suggests that modifications to these substituents can influence the herbicidal potency, selectivity towards different weed species (annual vs. perennial), and even the safety profile towards crops.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















